4-Tert-butylbenzoyl isothiocyanate
Overview
Description
4-Tert-butylbenzoyl isothiocyanate: is an organic compound with the molecular formula C12H13NOS It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S
Mechanism of Action
Target of Action
Isothiocyanates, a group of compounds to which 4-tert-butylbenzoyl isothiocyanate belongs, have been shown to induce oxidative stress and suppress the metastasis potential of human non-small cell lung cancer cells .
Mode of Action
Isothiocyanates are known to inhibit the growth of several types of cultured human cancer cells . They have been shown to decrease Akt phosphorylation, a key protein in cell survival signaling pathways .
Biochemical Pathways
Isothiocyanates are known to modulate metastasis-related gene expression and inhibit the akt/nfκb pathway .
Result of Action
Isothiocyanates are known to suppress lung cancer cell metastasis potential .
Biochemical Analysis
Biochemical Properties
Isothiocyanates, including 4-Tert-butylbenzoyl isothiocyanate, exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They serve as valuable platforms for versatile transformations
Cellular Effects
They have shown to inhibit the growth of several types of cultured human cancer cells .
Molecular Mechanism
Isothiocyanates are known to inhibit cell survival signaling molecules Akt and NFκB activation . They also increase ROS generation and cause GSH depletion .
Temporal Effects in Laboratory Settings
Isothiocyanates like benzyl isothiocyanate have shown to improve cognitive impairments in pilocarpine-induced epileptic mice, demonstrating significant antioxidant effects and neuroprotective properties .
Dosage Effects in Animal Models
Isothiocyanates have been shown to have pronounced dose-dependent genotoxic effects .
Metabolic Pathways
Inside the body, isothiocyanates are metabolized by the mercapturic acid pathway which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Tert-butylbenzoyl isothiocyanate can be synthesized through the reaction of 4-tert-butylbenzoyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction typically proceeds under mild conditions, and the product is isolated through standard purification techniques such as recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butylbenzoyl isothiocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack, leading to the formation of thiourea derivatives.
Addition Reactions: It can react with various nucleophiles, such as amines and alcohols, to form corresponding adducts.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.
Solvents: Common solvents include acetone, dichloromethane, and ethanol.
Major Products:
Thiourea Derivatives: Formed through nucleophilic substitution reactions.
Adducts: Formed through addition reactions with nucleophiles.
Hydrolysis Products: Corresponding amine and carbonyl compounds.
Scientific Research Applications
4-Tert-butylbenzoyl isothiocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including thiourea derivatives and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Comparison with Similar Compounds
Phenyl isothiocyanate: Another isothiocyanate compound with similar reactivity but different substituents on the aromatic ring.
Benzyl isothiocyanate: Known for its anticancer properties and found in cruciferous vegetables.
Sulforaphane: A naturally occurring isothiocyanate with potent anticancer and antioxidant properties.
Uniqueness: 4-Tert-butylbenzoyl isothiocyanate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and a subject of interest in various research fields .
Properties
IUPAC Name |
4-tert-butylbenzoyl isothiocyanate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-12(2,3)10-6-4-9(5-7-10)11(14)13-8-15/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBLKWMZWUQAJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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